molecular formula C16H18N8O4 B2812557 3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1396712-42-7

3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2812557
CAS No.: 1396712-42-7
M. Wt: 386.372
InChI Key: DWKQLOBBAQVTDY-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8O4 and its molecular weight is 386.372. The purity is usually 95%.
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Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyrazole ring, carboxamide functional group, and a tetrazole moiety, suggest significant biological activity. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N8O4C_{16}H_{18}N_{8}O_{4}, with a molecular weight of approximately 386.372 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several routes that involve the coupling of various precursors. The synthetic pathways often focus on introducing the tetrazole and pyrazole moieties while ensuring the integrity of the carboxamide group. Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit antimicrobial activities against various pathogens. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth in vitro. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial strains.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. A structure–activity relationship (SAR) analysis indicates that modifications in the phenyl and pyrazole rings significantly affect cytotoxicity against cancer cell lines. For example, derivatives with specific substituents have demonstrated enhanced activity against human liver carcinoma cells (HepG2) and other cancer types . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µg/mL.
Study BShowed promising anticancer effects in vitro with an IC50 value below 10 µM against multiple cancer cell lines.
Study CInvestigated the compound's effect on apoptosis markers in cancer cells, revealing increased expression of pro-apoptotic proteins.

Structure–Activity Relationship (SAR)

The SAR analysis for this compound highlights several key features:

Key Features Influencing Biological Activity:

FeatureInfluence on Activity
Methoxy GroupEnhances lipophilicity and membrane penetration
Pyrazole RingEssential for anticancer activity
Tetrazole MoietyContributes to antimicrobial properties

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O4/c1-17-13(25)9-23-16(27)24(21-20-23)11-6-4-10(5-7-11)18-14(26)12-8-22(2)19-15(12)28-3/h4-8H,9H2,1-3H3,(H,17,25)(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKQLOBBAQVTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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